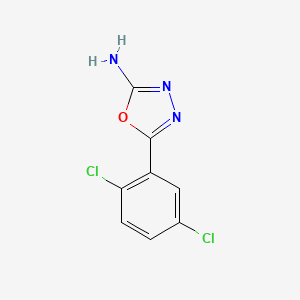

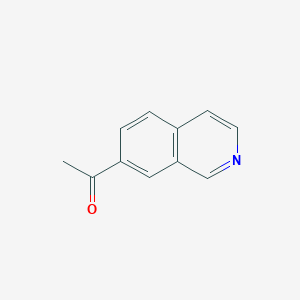

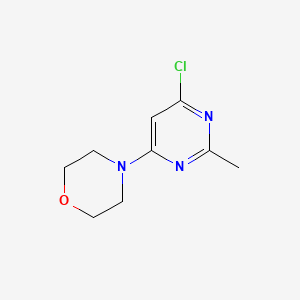

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

説明

The compound "4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine" is a chemical entity that appears to be related to various morpholine derivatives synthesized for their potential biological activities. Morpholine analogs are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. For instance, chiral alkoxymethyl morpholine analogs have been identified as potent and selective dopamine D4 receptor antagonists, which could have implications for the treatment of psychiatric disorders . Similarly, other morpholine derivatives have been synthesized for their potential as antimicrobials and muscarinic agonists , and for their unique binding properties with biomolecules such as ct-DNA .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps and various chemical reactions. For example, the synthesis of a potent M1 selective muscarinic agonist involved a nine-step process with an overall yield of 36%, where bromination and cyclization were key steps . Another complex synthetic route was employed to create a polyheterocyclic compound involving a microwave-assisted one-pot process with multiple reaction steps, including Ugi-Zhu/aza Diels-Alder cycloaddition and N-acylation . The Buchwald–Hartwig amination has also been used to synthesize new series of morpholine derivatives, starting from bromoquinoline precursors .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex and can include multiple heterocyclic systems. For instance, the crystallization of 2-amino-4-chloro-6-morpholinopyrimidine yielded two polymorphs with different hydrogen bonding patterns, which can significantly affect the compound's properties . The detailed characterization of these compounds often involves spectroscopic methods such as NMR, FT-IR, and HRMS, which provide insights into the molecular structure and confirm the identity of the synthesized compounds .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, which are essential for their synthesis and potential biological activity. The Buchwald–Hartwig amination is a pivotal reaction for introducing the morpholine moiety into the quinoline ring system . Additionally, the synthesis of indeloxazine hydrochloride, a compound with antidepressive properties, involves preferential crystallization and tautomerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of different functional groups and heterocycles can affect properties such as solubility, melting point, and reactivity. The polymorphism observed in morpholine pyrimidine derivatives can lead to variations in these properties, which are important for their application in drug design . The photophysical properties of some morpholine derivatives, such as intraligand and charge-transfer type transitions, are also noteworthy as they can influence their interaction with biomolecules like ct-DNA .

科学的研究の応用

Antibacterial Properties

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine derivatives have been investigated for their antibacterial properties. For instance, the synthesis of thiazolo[4,5-d]pyrimidines, which involves the reaction of amino-methylpyrimidine with morpholine, has shown potential in antibacterial evaluations (Rahimizadeh et al., 2011).

Biocorrosion Inhibition

Compounds like 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine have been studied for their role in biocorrosion inhibition. For instance, 2-aminopyrimidine derivatives, including those with morpholine, demonstrated effectiveness in reducing biocorrosion of steel by certain bacterial strains (Onat et al., 2016).

Dopamine Receptor Antagonism

The synthesis of morpholine analogs, including compounds with chloropyrimidine structures, has been explored for their potential as dopamine D4 receptor antagonists. These compounds have shown selective inhibition against dopamine receptors, suggesting their application in neurological or psychiatric disorders (Witt et al., 2016).

Cancer Cell Inhibition

Certain derivatives of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine have been synthesized and tested for their potential in inhibiting cancer cell growth. For instance, the synthesis of novel α-aminophosphonates with this compound as a pharmacophore showed promise in inhibiting DU145 and A549 cancer cell lines (Reddy et al., 2020).

Antimicrobial Activity

Compounds containing 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine have been synthesized and evaluated for antimicrobial activity. These compounds, combined with different bioactive heterocycles like pyrazole and pyrimidine, exhibited significant antimicrobial properties (Desai et al., 2016).

DNA-PK Inhibitors

The synthesis of pyridopyrimidin-4-ones, which include morpholine analogs, has been conducted for their application as DNA-dependent protein kinase (DNA-PK) inhibitors. These compounds have been found to potentiate ionizing radiation-induced cytotoxicity in vitro, suggesting their utility in cancer treatment (Cano et al., 2010).

Safety And Hazards

特性

IUPAC Name |

4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGDYMACJFZROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604052 | |

| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

CAS RN |

22177-99-7 | |

| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)